molecular formula C9H20N2O B1468552 3-(2-Methyl-1,4-oxazepan-4-yl)propan-1-amine CAS No. 1341990-48-4

3-(2-Methyl-1,4-oxazepan-4-yl)propan-1-amine

Cat. No. B1468552
CAS RN: 1341990-48-4
M. Wt: 172.27 g/mol
InChI Key: YKELQXIWZFQQQS-UHFFFAOYSA-N
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Description

“3-(2-Methyl-1,4-oxazepan-4-yl)propan-1-amine” is a chemical compound with the CAS Number: 1341990-48-4 . It has a molecular weight of 172.27 . The IUPAC name for this compound is 3-(2-methyl-1,4-oxazepan-4-yl)-1-propanamine .


Molecular Structure Analysis

The InChI code for “3-(2-Methyl-1,4-oxazepan-4-yl)propan-1-amine” is 1S/C9H20N2O/c1-9-8-11 (5-2-4-10)6-3-7-12-9/h9H,2-8,10H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . The country of origin is UA . The shipping temperature is normal .

Scientific Research Applications

Synthesis and Antibacterial Activity

The scientific research on compounds related to 3-(2-Methyl-1,4-oxazepan-4-yl)propan-1-amine focuses primarily on their synthesis and potential applications, including antibacterial properties. A study conducted by Abbas et al. (2020) explored the synthesis, spectral characteristics, and biological activity of 1,3-Oxazepine and 1,3-oxazepane derivatives. These compounds exhibited significant antibacterial activity against gram-positive and gram-negative bacteria, highlighting their potential in medical applications (Abbas et al., 2020).

Heterocyclic Synthesis and Nonlinear Optical Properties

Another facet of research into related compounds involves the synthesis of benzimidazole-tethered oxazepine heterocyclic hybrids. Almansour et al. (2016) synthesized these compounds and explored their molecular structure, electrostatic potential, and nonlinear optical (NLO) properties. This research indicates that such compounds, including those structurally similar to 3-(2-Methyl-1,4-oxazepan-4-yl)propan-1-amine, could have applications in NLO devices due to their promising properties (Almansour et al., 2016).

Synthesis of N-Substituted 1,3-Oxazinan-2-ones

Trifunović et al. (2010) developed a simple synthesis method for N-substituted 1,3-oxazinan-2-ones, which are structurally related to the compound . Their method involves a one-pot reaction showcasing the versatility and potential for easy production of similar compounds for various applications, including pharmaceuticals (Trifunović et al., 2010).

Antibacterial and Antifungal Applications

The modification of polymers through condensation reactions with amines, including those similar to 3-(2-Methyl-1,4-oxazepan-4-yl)propan-1-amine, demonstrates potential medical applications. Aly and El-Mohdy (2015) explored how amine-modified polymers exhibited increased antibacterial and antifungal activities, suggesting the utility of such compounds in developing new materials with inherent antimicrobial properties (Aly & El-Mohdy, 2015).

Safety And Hazards

The compound has been classified with the signal word "Danger" . It has hazard statements H302, H314, and H335 . The precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

3-(2-methyl-1,4-oxazepan-4-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-9-8-11(5-2-4-10)6-3-7-12-9/h9H,2-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKELQXIWZFQQQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCCO1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methyl-1,4-oxazepan-4-yl)propan-1-amine

CAS RN

1341990-48-4
Record name 3-(2-methyl-1,4-oxazepan-4-yl)propan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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